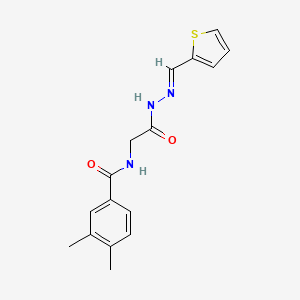

(E)-3,4-dimethyl-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide

説明

(E)-3,4-dimethyl-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-3,4-dimethyl-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its pharmacological effects.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of thiophen-2-carbaldehyde with hydrazine derivatives and subsequent acylation. The compound can be characterized through various spectroscopic methods including NMR and X-ray crystallography, revealing its molecular geometry and functional groups that contribute to its biological activity.

Table 1: Summary of Synthesis Conditions

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Thiophen-2-carbaldehyde + Hydrazine | Reflux in ethanol | 92% |

| 2 | Acylation with benzoyl chloride | Room temperature | 69% |

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and antioxidant agent.

Antioxidant Activity

Research indicates that compounds containing thiophene rings exhibit significant antioxidant properties. For instance, studies have shown that similar thiophene derivatives can inhibit lipid peroxidation, demonstrating their potential to mitigate oxidative stress in biological systems .

Anti-inflammatory Effects

Compounds structurally related to this compound have been reported to exhibit anti-inflammatory properties. In vitro studies suggest that these compounds can downregulate pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

Case Studies

Several case studies have explored the pharmacological potential of hydrazone derivatives similar to this compound:

-

Urease Inhibition : A study highlighted that derivatives with hydrazone linkages exhibited strong urease inhibitory activity. For example, compounds with IC50 values in the low micromolar range were found to be significantly more potent than traditional inhibitors .

- Table 2: Urease Inhibition Potency

Compound IC50 (μM) (E)-3,4-dimethyl... 0.86 Hydroxyurea 100 Thiourea 23 - Antioxidant Efficacy : Another investigation demonstrated that thiophene-containing compounds showed antioxidant activities comparable to ascorbic acid, indicating their potential use in preventing oxidative damage in cells .

特性

IUPAC Name |

3,4-dimethyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-11-5-6-13(8-12(11)2)16(21)17-10-15(20)19-18-9-14-4-3-7-22-14/h3-9H,10H2,1-2H3,(H,17,21)(H,19,20)/b18-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUAYWOFOBRTRK-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322425 | |

| Record name | 3,4-dimethyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816642 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

391879-00-8 | |

| Record name | 3,4-dimethyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。